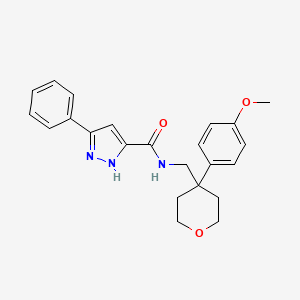

![molecular formula C16H23N7O2 B2508572 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034573-41-4](/img/structure/B2508572.png)

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide" is a chemical entity that appears to be a derivative of a triazine and a tetrahydrobenzoisoxazole. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and functionalities that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related carboxamide derivatives, as described in the first paper, involves the reaction of a quinoline derivative with primary amines to yield a series of 2-substituted dihydrobenzo[b][1,6]naphthyridine carboxylic acids . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be employed, such as the use of primary amines and a suitable triazine derivative as starting materials.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is characterized by the presence of a carboxamide group, which is a common feature in bioactive molecules. The second paper discusses the synthesis of benzimidazole derivatives, which, like the compound , contain nitrogen-rich heterocyclic rings . The presence of dimethylamino groups in the triazine ring of the compound likely contributes to its reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving carboxamide derivatives typically include their formation from carboxylic acids and amines. The first paper describes the cytotoxic activity of carboxamide derivatives against various cancer cell lines, suggesting that these compounds can engage in biological interactions that affect cell viability . The compound , with its triazine and isoxazole rings, may also undergo similar interactions, although specific reactions are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often influenced by their molecular structure. The presence of bis(dimethylamino) groups and a triazine ring suggests that the compound would exhibit basic properties and potentially high solubility in organic solvents. The carboxamide functionality may also contribute to the compound's hydrogen bonding capability, affecting its solubility and stability. The exact properties would need to be determined experimentally.

Relevant Case Studies

The first paper provides a case study where the synthesized carboxamide derivatives were tested for their cytotoxic effects on various cancer cell lines, with some showing potent activity . Although not a direct case study of the compound , this suggests that similar compounds could have significant biological effects and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Nucleic Acid Binding Agents

A study by Spychała et al. (1994) reported the synthesis of compounds, including those structurally related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide, that bind strongly to DNA model sequences and inhibit topoisomerase II from microbial sources. These compounds show potential as nucleic acid-binding agents with implications for antimicrobial and anticancer therapies due to their DNA interaction capabilities (Spychała et al., 1994).

Cytotoxic Activity

Research by Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives, closely related to the chemical compound , against murine leukemia and human leukemia cell lines. These compounds demonstrated potent cytotoxic effects, with some displaying significant activity against refractory tumor models in mice. The study suggests the potential use of these compounds in cancer treatment due to their growth inhibitory properties (Deady et al., 2003).

Central Nervous System Agents

A study by Martin et al. (1981) on derivatives including similar structures to this compound focused on their potential as central nervous system (CNS) agents. These compounds exhibited significant antitetrabenazine activity, which is often associated with antidepressant effects, indicating their potential application in treating CNS disorders (Martin et al., 1981).

Coordination Chemistry

Schick et al. (2014) investigated the coordination chemistry of bidentate bis(NHC) ligands with different NHC donors, providing insights into the complexation and stabilization of metal centers with ligands structurally related to the compound . This research could have implications for the development of new materials and catalysts in the field of organometallic chemistry (Schick et al., 2014).

Mecanismo De Acción

Mode of action

Indole derivatives often interact with their targets through hydrogen bonds, which can inhibit the activity of various enzymes and proteins .

Biochemical pathways

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of action

Indole derivatives are known to have various biological activities, which could result in a wide range of effects at the molecular and cellular level .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O2/c1-22(2)15-18-12(19-16(20-15)23(3)4)9-17-14(24)13-10-7-5-6-8-11(10)25-21-13/h5-9H2,1-4H3,(H,17,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJQMCWLJJUSRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NOC3=C2CCCC3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2508490.png)

![2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide](/img/structure/B2508491.png)

![N-(4-ethoxyphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2508498.png)

![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2508499.png)

![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide](/img/structure/B2508509.png)

![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)

![[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid](/img/structure/B2508511.png)